

Spectroscopic Characterization of Glycerol Distearate: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Glycerol distearate*

Cat. No.: *B129473*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of **glycerol distearate**, a key excipient in the pharmaceutical and cosmetic industries. A detailed analysis of its nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectra is presented, offering valuable insights into its molecular structure and purity. This document serves as a practical resource for researchers and professionals involved in drug formulation, quality control, and materials science.

Introduction to Glycerol Distearate

Glycerol distearate is a diglyceride consisting of a glycerol backbone with two stearic acid chains attached as ester groups. It exists as isomers, primarily 1,3-distearoylglycerol and 1,2-distearoylglycerol, with the 1,3-isomer being more common. Its amphiphilic nature makes it a valuable emulsifier, stabilizer, and viscosity-modifying agent in a wide range of formulations. Spectroscopic techniques like NMR and FTIR are indispensable for confirming its chemical identity, assessing isomeric purity, and detecting potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **glycerol distearate** by providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectral Data

The ¹H NMR spectrum of **glycerol distearate** provides characteristic signals for the protons in the glycerol backbone and the stearic acid chains. The following table summarizes the expected chemical shifts and multiplicities, based on data from structurally similar compounds like 1,3-distearoyl-2-oleoylglycerol.

Proton Assignment	Chemical Shift (δ) ppm*	Multiplicity	Proton(s)
Glycerol CH ₂ (sn-1,3)	~4.15	dd	4H
Glycerol CH (sn-2)	~4.08	m	1H
Stearate α -CH ₂	~2.32	t	4H
Stearate β -CH ₂	~1.62	m	4H
Stearate -(CH ₂) _n -	~1.25	br s	~56H
Stearate ω -CH ₃	~0.88	t	6H

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm and are typically recorded in deuterated chloroform (CDCl₃). Values may vary slightly depending on the solvent and concentration.

¹³C NMR Spectral Data

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The chemical shifts for the glycerol and stearate carbons are distinct and allow for unambiguous structural confirmation.

Carbon Assignment	Chemical Shift (δ) ppm*
Carbonyl (C=O)	~173.2
Glycerol CH ₂ (sn-1,3)	~65.1
Glycerol CH (sn-2)	~68.9
Stearate α -CH ₂	~34.1
Stearate β -CH ₂	~24.9
Stearate -(CH ₂) _n -	~29.0 - 29.7
Stearate CH ₂ (C-3)	~22.7
Stearate ω -CH ₃	~14.1

Note: Chemical shifts are referenced to TMS at 0.00 ppm in CDCl₃. The exact chemical shifts of the long alkyl chain carbons can overlap.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of **glycerol distearate** is characterized by strong absorption bands corresponding to the ester, alkane, and hydroxyl groups.

Wavenumber (cm ⁻¹)*	Vibrational Mode	Functional Group
~3400 (broad)	O-H stretch	Hydroxyl (free)
2918	C-H asymmetric stretch	Methylene (-CH ₂ -)
2850	C-H symmetric stretch	Methylene (-CH ₂ -)
1735	C=O stretch	Ester
1465	C-H bend (scissoring)	Methylene (-CH ₂ -)
1175	C-O stretch	Ester

Note: Peak positions can vary slightly due to sampling method and physical state of the sample.

Experimental Protocols

NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of **glycerol distearate** is crucial for accurate structural analysis.

Sample Preparation:

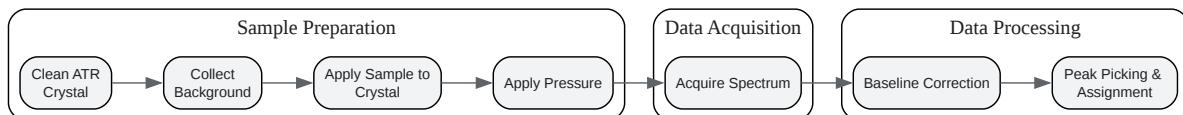
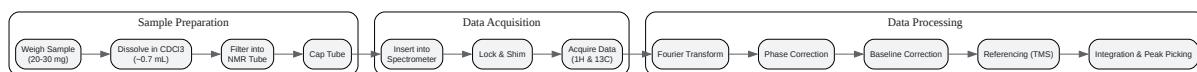
- Weigh approximately 20-30 mg of **glycerol distearate** into a clean, dry vial.
- Add approximately 0.7 mL of deuterated chloroform (CDCl_3).
- Vortex the sample until the solid is completely dissolved.
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.
- Ensure the sample height in the NMR tube is approximately 4-5 cm.
- Cap the NMR tube securely.

Instrumental Parameters (^1H NMR):

- Spectrometer: 500 MHz or higher
- Pulse Sequence: Standard single-pulse experiment (zg30)
- Number of Scans: 16-32
- Relaxation Delay: 1-2 seconds
- Acquisition Time: 3-4 seconds
- Spectral Width: 12-16 ppm

Instrumental Parameters (¹³C NMR):

- Spectrometer: 125 MHz or higher
- Pulse Sequence: Proton-decoupled single-pulse experiment (zgpg30)
- Number of Scans: 1024 or more (depending on concentration)
- Relaxation Delay: 2-5 seconds
- Acquisition Time: 1-2 seconds
- Spectral Width: 200-250 ppm



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